Cas no 2228439-44-7 (1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol)

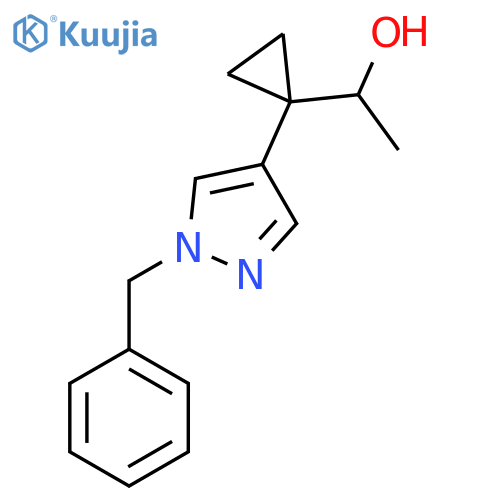

2228439-44-7 structure

商品名:1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol

- 2228439-44-7

- 1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol

- EN300-1880245

-

- インチ: 1S/C15H18N2O/c1-12(18)15(7-8-15)14-9-16-17(11-14)10-13-5-3-2-4-6-13/h2-6,9,11-12,18H,7-8,10H2,1H3

- InChIKey: IOOVRLBAOLQXKM-UHFFFAOYSA-N

- ほほえんだ: OC(C)C1(C2C=NN(CC3C=CC=CC=3)C=2)CC1

計算された属性

- せいみつぶんしりょう: 242.141913202g/mol

- どういたいしつりょう: 242.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 38Ų

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1880245-0.25g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 0.25g |

$1341.0 | 2023-09-18 | ||

| Enamine | EN300-1880245-1g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 1g |

$1458.0 | 2023-09-18 | ||

| Enamine | EN300-1880245-1.0g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1880245-5.0g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1880245-10.0g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1880245-0.1g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 0.1g |

$1283.0 | 2023-09-18 | ||

| Enamine | EN300-1880245-2.5g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 2.5g |

$2856.0 | 2023-09-18 | ||

| Enamine | EN300-1880245-0.5g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 0.5g |

$1399.0 | 2023-09-18 | ||

| Enamine | EN300-1880245-0.05g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 0.05g |

$1224.0 | 2023-09-18 | ||

| Enamine | EN300-1880245-5g |

1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |

2228439-44-7 | 5g |

$4226.0 | 2023-09-18 |

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2228439-44-7 (1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量